4-(isocyanatomethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(isocyanatomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the isocyanate group in this compound makes it highly reactive and useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isocyanatomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with potassium cyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-(isocyanatomethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
4-(isocyanatomethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polyurethanes, which have applications in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 4-(isocyanatomethyl)-1-methyl-1H-pyrazole involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable covalent bonds with various substrates, making it useful in the synthesis of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: An organic compound with the molecular formula CH3NCO.
Phenyl isocyanate: An aromatic isocyanate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(isocyanatomethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the pyrazole ring and the isocyanate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Biological Activity
4-(Isocyanatomethyl)-1-methyl-1H-pyrazole (CAS No. 1339014-15-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound features an isocyanate functional group, which is known to interact with biological molecules, potentially leading to various pharmacological effects. The presence of the pyrazole ring contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors. This reactivity can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that the compound exhibits antibacterial and antifungal properties. For instance, it has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics.
- Anticancer Potential : In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the inhibition of specific oncogenic pathways or the activation of tumor suppressor genes.
Case Studies
Several studies highlight the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential for further development as an antimicrobial agent.
-
Anticancer Activity :
- In a study involving human cancer cell lines (e.g., HeLa and A549), treatment with varying concentrations (10 µM to 100 µM) resulted in significant cell death, indicating dose-dependent anticancer effects.
-
Mechanistic Insights :
- Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins, suggesting specific binding affinities that correlate with observed biological activities.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
4-(Isocyanatophenyl)-1-methyl-1H-pyrazole | Moderate antibacterial activity | Enzyme inhibition |
3-(Isocyanatomethyl)-1-methyl-1H-pyrazole | Low cytotoxicity | Receptor modulation |
5-(Isocyanatobenzyl)-2-methyl-2H-pyrazole | High anticancer potential | Apoptosis induction |
Properties
IUPAC Name |
4-(isocyanatomethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-4-6(3-8-9)2-7-5-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVYTZFATAMHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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